molecular formula C20H26O4 B4568630 4-butyl-7-(3,3-dimethyl-2-oxobutoxy)-8-methyl-2H-chromen-2-one

4-butyl-7-(3,3-dimethyl-2-oxobutoxy)-8-methyl-2H-chromen-2-one

Cat. No.: B4568630
M. Wt: 330.4 g/mol
InChI Key: HHAMRZWKAOKDLQ-UHFFFAOYSA-N
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Description

4-butyl-7-(3,3-dimethyl-2-oxobutoxy)-8-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one family This compound is characterized by its complex structure, which includes a butyl group, a dimethyl-oxobutoxy group, and a methyl group attached to the chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-7-(3,3-dimethyl-2-oxobutoxy)-8-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the chromen-2-one core, followed by the introduction of the butyl, dimethyl-oxobutoxy, and methyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity levels for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-butyl-7-(3,3-dimethyl-2-oxobutoxy)-8-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of modified chromen-2-one derivatives with different functional groups.

Scientific Research Applications

4-butyl-7-(3,3-dimethyl-2-oxobutoxy)-8-methyl-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, including its use in drug development for various diseases.

    Industry: Utilized in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-butyl-7-(3,3-dimethyl-2-oxobutoxy)-8-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions and producing therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

  • 4-butyl-7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one
  • 4-butyl-7-(3,3-dimethyl-2-oxobutoxy)-8-methylchromen-2-one

Uniqueness

4-butyl-7-(3,3-dimethyl-2-oxobutoxy)-8-methyl-2H-chromen-2-one is unique due to its specific substitution pattern on the chromen-2-one core This unique structure imparts distinct chemical and biological properties, making it valuable for various applications

Properties

IUPAC Name

4-butyl-7-(3,3-dimethyl-2-oxobutoxy)-8-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-6-7-8-14-11-18(22)24-19-13(2)16(10-9-15(14)19)23-12-17(21)20(3,4)5/h9-11H,6-8,12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHAMRZWKAOKDLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-butyl-7-(3,3-dimethyl-2-oxobutoxy)-8-methyl-2H-chromen-2-one
Reactant of Route 6
4-butyl-7-(3,3-dimethyl-2-oxobutoxy)-8-methyl-2H-chromen-2-one

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